

# Understanding the selectivity of JNJ-61432059 for TARP gamma-8

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## Compound of Interest

Compound Name: JNJ-61432059

Cat. No.: B608239

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An In-depth Technical Guide to the Selectivity of **JNJ-61432059** for TARP Gamma-8

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-61432059** is a selective modulator of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) gamma-8. This selectivity presents a promising therapeutic avenue for neurological disorders involving the hippocampus, where TARP gamma-8 is highly expressed. This technical guide provides a comprehensive overview of the selectivity of **JNJ-61432059**, including its mechanism of action, binding affinity, and the experimental protocols used for its characterization.

## Mechanism of Selectivity

The selectivity of **JNJ-61432059** for TARP gamma-8 containing AMPA receptors is conferred by specific amino acid residues within the TARP protein. Sequence analysis and mutagenesis studies have identified two key residues in TARP gamma-8, Valine-176 (V176) and Glycine-209 (G209), as crucial for the selective binding of **JNJ-61432059**. In other type 1 TARPs, such as gamma-2, gamma-3, and gamma-4, these positions are occupied by bulkier amino acids, specifically isoleucine and alanine, which hinder the binding of the modulator.

Cryo-electron microscopy (cryo-EM) structures have revealed that **JNJ-61432059** binds in a lipid-exposed and water-accessible pocket at the interface between TARP gamma-8 and the AMPA receptor pore-forming subunit. The binding site is located between the M3 and M4 transmembrane helices of TARP gamma-8 and the M1 and M4 helices of the AMPA receptor subunit. A conserved oxindole isostere, present in **JNJ-61432059** and other TARP gamma-8 selective modulators, forms a hydrogen bond with Asparagine-172 (N172) of TARP gamma-8, further stabilizing the interaction.

## Quantitative Data

The binding affinity and functional potency of **JNJ-61432059** have been quantified using various experimental techniques. The following tables summarize the key quantitative data available.

Compound	Target	Assay	Potency (pIC50)	Reference
JNJ-61432059	GluA1/ $\gamma$ -8	Not Specified	9.7	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

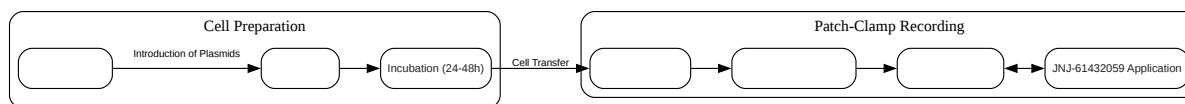
The characterization of **JNJ-61432059**'s selectivity has involved a combination of molecular biology, electrophysiology, and structural biology techniques.

## Cell Culture and Transfection

HEK293T cells are commonly used for expressing recombinant AMPA receptors and TARPs. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin. For transient transfection, plasmids encoding the desired AMPA receptor subunit (e.g., GluA1, GluA2) and TARP (e.g., TARP gamma-8, TARP gamma-2) are introduced into the cells using a suitable transfection reagent like Lipofectamine 2000. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

## Electrophysiology

Whole-cell patch-clamp recordings are employed to measure the functional effects of **JNJ-61432059** on AMPA receptor currents.



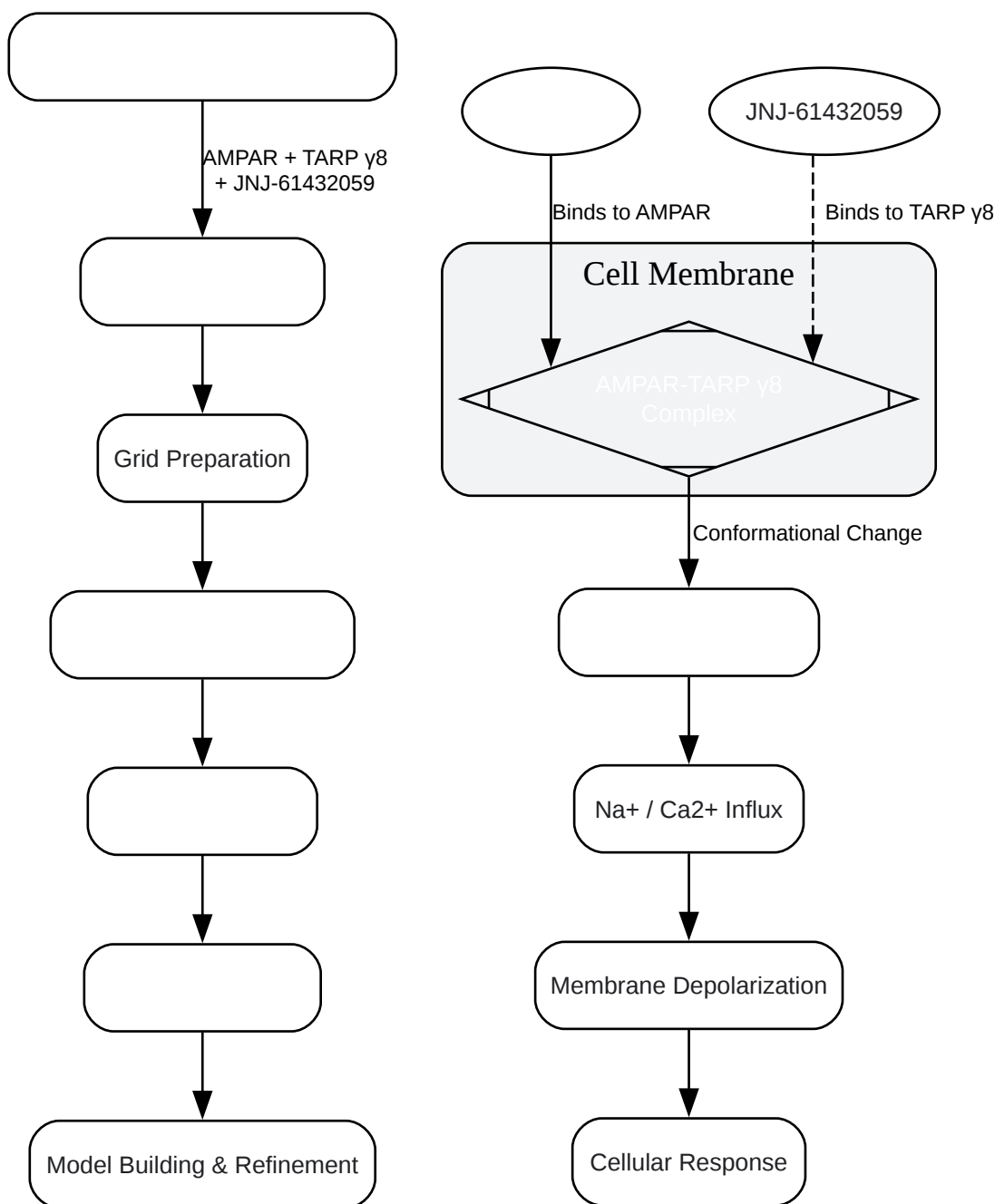
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*Experimental workflow for electrophysiological recording.*

- Recording Setup: An amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1550) are used to record currents. Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the internal solution.
- Solutions:
  - External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
  - Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
- Procedure:
  - A cell expressing the target receptors is patched in the whole-cell configuration.
  - The cell is lifted and placed in front of a fast-perfusion system for rapid application of solutions.
  - A saturating concentration of glutamate (e.g., 10 mM) is applied to elicit a maximal AMPA receptor current.
  - **JNJ-61432059** is co-applied with glutamate to determine its effect on the current amplitude.
  - Concentration-response curves are generated by applying a range of **JNJ-61432059** concentrations.

## Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the high-resolution structure of the AMPAR receptor-TARP gamma-8 complex bound to **JNJ-61432059**.



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